Sparfloxacin Demonstrates Two- to Eightfold Greater Potency than Levofloxacin Against Streptococcal Isolates
In a comparative study evaluating the in vitro activity of four fluoroquinolones against 300 clinical isolates of streptococci, sparfloxacin was found to be the most active agent. It was two- to eightfold more potent than the comparative agents, which included levofloxacin, ofloxacin, and ciprofloxacin [1]. Sparfloxacin inhibited 99-100% of all isolates at a concentration of ≤1 μg/ml, whereas levofloxacin required a concentration of ≤2 μg/ml to achieve similar inhibition (98-100%) [1]. This superior potency against S. pneumoniae is also reflected in MIC90 values; in one study, sparfloxacin had an MIC90 of 0.5 mg/L, compared to 1 mg/L for levofloxacin and 2 mg/L for ciprofloxacin [2].
| Evidence Dimension | In vitro antibacterial potency |
|---|---|
| Target Compound Data | Inhibits 99-100% of streptococcal isolates at ≤1 μg/ml [1]; MIC90 of 0.5 mg/L against S. pneumoniae [2] |
| Comparator Or Baseline | Levofloxacin: Inhibits 98-100% at ≤2 μg/ml [1]; MIC90 of 1 mg/L [2]. Ciprofloxacin: MIC90 of 2 mg/L [2]. |
| Quantified Difference | Sparfloxacin is 2- to 8-fold more potent than levofloxacin [1]. MIC90 is 2-fold lower than levofloxacin and 4-fold lower than ciprofloxacin [2]. |
| Conditions | Broth microdilution susceptibility testing against 300 clinical streptococcal isolates [1]; MIC90 determination against S. pneumoniae strains [2]. |
Why This Matters
This quantified potency advantage is directly meaningful for laboratories selecting agents for susceptibility testing panels and for research requiring high-level anti-streptococcal activity.
- [1] Allegra L, et al. Comparative antistreptococcal activity of two newer fluoroquinolones, levofloxacin and sparfloxacin. Diagn Microbiol Infect Dis. 1998;30(3):201-206. View Source
- [2] Drugeon HB, et al. Relative potential for selection of fluoroquinolone-resistant Streptococcus pneumoniae strains by levofloxacin: comparison with ciprofloxacin, sparfloxacin and ofloxacin. J Antimicrob Chemother. 1999;43 Suppl C:55-9. View Source
